molecular formula C17H28N6O5S B14009445 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid CAS No. 50507-95-4

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid

Cat. No.: B14009445
CAS No.: 50507-95-4
M. Wt: 428.5 g/mol
InChI Key: WTBPEBPRRUMBIG-UHFFFAOYSA-N
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Description

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with phenoxyacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, bases like sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diamino-2-mercaptopyrimidine
  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 5,6-Diamino-1,3-dimethyluracil hydrate

Uniqueness

Compared to similar compounds, 2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide stands out due to its unique combination of the triazine ring and phenoxyacetic acid derivative. This structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

CAS No.

50507-95-4

Molecular Formula

C17H28N6O5S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid

InChI

InChI=1S/C15H22N6O2.C2H6O3S/c1-15(2)19-13(16)18-14(17)21(15)10-5-7-11(8-6-10)23-9-12(22)20(3)4;1-2-6(3,4)5/h5-8H,9H2,1-4H3,(H4,16,17,18,19);2H2,1H3,(H,3,4,5)

InChI Key

WTBPEBPRRUMBIG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)OCC(=O)N(C)C)N)N)C

Origin of Product

United States

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